Comparative Potency: (R)-VX-11e in the Context of ERK2 Inhibitor Landscape
Direct potency data for (R)-VX-11e is limited, but its (S)-enantiomer, VX-11e, serves as a baseline. VX-11e exhibits a Ki of <2 nM against ERK2 . In comparison, the clinical-stage ERK1/2 inhibitor Ulixertinib demonstrates an IC50 of <0.3 nM against ERK2 [1]. SCH772984 shows an IC50 of 1 nM for ERK2 [2], while Ravoxertinib has an IC50 of 3.1 nM . This places VX-11e (and potentially its (R)-enantiomer) among the highly potent ERK2 inhibitors, though Ulixertinib and SCH772984 exhibit slightly greater potency in reported assays.
| Evidence Dimension | ERK2 Inhibitory Potency |
|---|---|
| Target Compound Data | (R)-VX-11e: Not reported; (S)-enantiomer VX-11e Ki < 2 nM |
| Comparator Or Baseline | Ulixertinib IC50 <0.3 nM; SCH772984 IC50 1 nM; Ravoxertinib IC50 3.1 nM |
| Quantified Difference | VX-11e Ki <2 nM vs. Ulixertinib IC50 <0.3 nM; approximately 6-7 fold difference in reported values, though assay conditions differ. |
| Conditions | Biochemical kinase assays using recombinant ERK2; VX-11e Ki determined via coupled-enzyme assay . |
Why This Matters
Understanding the relative potency of VX-11e's enantiomers helps researchers select the appropriate tool compound for dose-response studies, especially when comparing published data that may reference the racemate or specific enantiomer.
- [1] MedChemExpress. Ulixertinib hydrochloride Product Page. IC50 <0.3 nM against ERK2. View Source
- [2] MedChemExpress. SCH772984 Product Page. IC50 of 1 nM for ERK2. View Source
